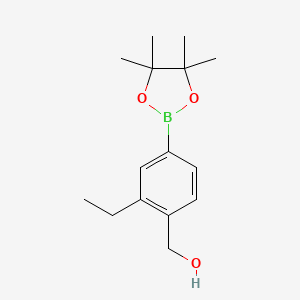

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester

Overview

Description

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C15H23BO3 and a molecular weight of 262.16 g/mol . It is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . In this process, the boronic ester moiety of the compound forms bonds with other organic compounds, facilitating the formation of new carbon-carbon bonds . This is a key step in many organic synthesis reactions, including the Suzuki-Miyaura cross-coupling .

Biochemical Pathways

In the context of organic synthesis, the compound is likely to be involved in the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions . This enables the creation of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals and other chemical products.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the reactions in which this compound is involved . Therefore, careful control of environmental conditions is necessary to ensure the optimal performance of this compound in organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester typically involves the reaction of 4-Hydroxymethyl-3-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH).

Major Products Formed

Scientific Research Applications

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.

Material Science: Employed in the development of new materials with unique properties, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the hydroxymethyl and ethyl groups.

3-Hydroxy-4-methoxyphenylboronic Acid Pinacol Ester: Similar in structure but has a methoxy group instead of an ethyl group.

Uniqueness

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The hydroxymethyl group enhances its solubility and reactivity, making it a valuable compound in various synthetic applications .

Biological Activity

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester (CAS No. 2121511-40-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a pharmaceutical intermediate and is involved in various biochemical pathways, particularly in the synthesis of biologically active molecules.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- Solubility : Insoluble in water

- Stability : Stable under recommended storage conditions; incompatible with oxidizing agents .

The biological activity of this compound is largely understood through its role in organoboron chemistry, particularly in the Suzuki-Miyaura coupling reaction, which is critical for the formation of carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules that can exhibit various biological activities.

Biochemical Pathways

- Suzuki-Miyaura Coupling : The compound serves as a reagent in cross-coupling reactions that facilitate the synthesis of pharmaceuticals and agrochemicals.

- Transmetalation Process : Involves the transfer of a boron atom to a metal center, which is pivotal in forming new carbon-carbon bonds .

Biological Activities

Research indicates that boronic acids, including this compound, exhibit various biological properties:

- Anticancer Activity : Some studies have shown that boronic acids can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific effects of this compound on cancer cell lines require further investigation but are promising based on analogs .

- Proteomic Applications : This compound has been utilized in proteomics, where it serves as a tool for studying protein interactions and modifications due to its ability to form reversible covalent bonds with diols present in glycoproteins .

Case Studies and Research Findings

Properties

IUPAC Name |

[2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9,17H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVOHYVPVNJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147650 | |

| Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-40-6 | |

| Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.